N-(2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-sulfonamide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a thiophene ring, a sulfonamide group, and a triazole moiety
Scientific Research Applications
1. Medical Imaging and Diagnostics
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-sulfonamide derivatives are studied for their potential in medical imaging, particularly in enhancing the effectiveness of MRI scans. A study by Uzal-Varela et al. (2020) presented ligands containing sulfonamide groups designed for pH-dependent relaxivity response in Mn2+ complexes. This research indicates potential applications in diagnostic imaging where pH variations are crucial for disease detection and monitoring.
2. Therapeutic Research and Drug Development
Research into sulfonamide derivatives, including thiophene sulfonamides, has shown potential in various therapeutic areas. For instance, Noreen et al. (2017) explored the synthesis of these derivatives for urease inhibition and hemolytic activities, which can be relevant in developing treatments for certain bacterial infections and other medical conditions. Additionally, Leitāns et al. (2013) studied thiophene-sulfonamides as inhibitors of human carbonic anhydrases, crucial for potential applications in treating conditions like glaucoma.
3. Antimicrobial Research
Thiophene sulfonamide derivatives have shown promise in antimicrobial research. Azab et al. (2013) synthesized new heterocyclic compounds containing a sulfonamido moiety for potential use as antibacterial agents. This research demonstrates the role of these compounds in developing new antimicrobial therapies.
4. Cancer Research
Studies have explored the potential of thiophene sulfonamides in cancer research. For example, Hafez et al. (2017) synthesized a series of compounds for evaluation against various human tumor cell lines, indicating potential applications in oncology.
5. Computational Chemistry and Drug Design
Thiophene sulfonamide derivatives have been studied using computational methods to understand their properties and potential applications. Mubarik et al. (2021) conducted a computational study of thiophene sulfonamide derivatives to analyze their structural and molecular properties, which is critical in the drug design process.
Mechanism of Action
Target of Action
It is known that triazole compounds, which include n-(2-(2h-1,2,3-triazol-2-yl)ethyl)thiophene-2-sulfonamide, can bind to a variety of enzymes and receptors in biological systems .
Mode of Action
It is suggested that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Biochemical Pathways
It is known that triazole compounds can influence a variety of biological activities .
Result of Action
Some triazole derivatives have shown effective cytotoxic activity against various cancer cell lines .
Action Environment
It is known that the stability of triazole compounds can be influenced by factors such as temperature .
Biochemical Analysis
Biochemical Properties
Triazole compounds, including N-(2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-sulfonamide, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are readily capable of interacting with a variety of biomolecules, influencing biochemical reactions . The specific enzymes, proteins, and other biomolecules that this compound interacts with are not currently available in the literature.
Molecular Mechanism
Triazole compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-sulfonamide typically involves a multi-step process. One common method starts with the N2-arylation of 4,5-dibromo-2H-1,2,3-triazole. This is followed by a sequence of functional group transformations, including hydrogenation, Sandmeyer iodination, and Grignard carboxylation . The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and the reactions are typically carried out under inert atmospheres to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a
Properties
IUPAC Name |
N-[2-(triazol-2-yl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2S2/c13-16(14,8-2-1-7-15-8)11-5-6-12-9-3-4-10-12/h1-4,7,11H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVJHTOLKVFPFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NCCN2N=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.